2-Ethyl-3-methyl-quinoline-4-carboxylic acid
Overview
Description
2-Ethyl-3-methyl-quinoline-4-carboxylic acid is a heterocyclic aromatic compound belonging to the quinoline family Quinolines are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a wide range of biological activities and are often used in drug discovery . They play a significant role in medicinal chemistry .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to changes at the molecular and cellular levels .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Quinoline derivatives are known to have various biologically vital properties .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-3-methyl-quinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-ethyl-3-methyl-aniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, the use of rare-earth metal catalysts in water under reflux conditions has been reported to be effective . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3-methyl-quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
2-Ethyl-3-methyl-quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 2-Methylquinoline-4-carboxylic acid
- 3-Ethylquinoline-4-carboxylic acid
- 2,3-Dimethylquinoline-4-carboxylic acid
Comparison: 2-Ethyl-3-methyl-quinoline-4-carboxylic acid is unique due to the specific positioning of its ethyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities to molecular targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-ethyl-3-methylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-3-10-8(2)12(13(15)16)9-6-4-5-7-11(9)14-10/h4-7H,3H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQIFUQLSDIOAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357717 | |
Record name | 2-Ethyl-3-methyl-quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74960-58-0 | |
Record name | 2-Ethyl-3-methyl-quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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